5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
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Overview
Description
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridin-2-one ring substituted with a 3,4-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Substitution Reaction: The piperazine ring is then reacted with 1-chloro-3,4-dichlorobenzene under basic conditions to introduce the 3,4-dichlorophenyl group.
Cyclization: The intermediate product undergoes cyclization with 2-chloronicotinic acid to form the pyridin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one: shares structural similarities with other piperazine and pyridinone derivatives.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine ring and pyridinone structure, used in anti-tubercular research.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O2/c24-18-2-1-3-19(13-18)27-8-10-28(11-9-27)23(31)17-5-7-22(30)29(15-17)14-16-4-6-20(25)21(26)12-16/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHANTMGWWINOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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